N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, characterized by a fused heterocyclic core. Key structural features include:
- A 1-phenyl group at position 1 of the pyrazolo-pyrimidine scaffold.
- A 6-(4-methylpiperazin-1-yl) substituent, which introduces a basic nitrogen moiety that may enhance solubility and receptor interaction.
- A 4-amino group substituted with a 3,5-dimethylphenyl ring, providing steric bulk and electron-donating effects.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N7/c1-17-13-18(2)15-19(14-17)26-22-21-16-25-31(20-7-5-4-6-8-20)23(21)28-24(27-22)30-11-9-29(3)10-12-30/h4-8,13-16H,9-12H2,1-3H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYIMIRLXWEALY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)N4CCN(CC4)C)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound belonging to the pyrazolo[3,4-d]pyrimidine class, which has gained attention for its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Structural Characteristics
The molecular formula of the compound is C₁₈H₂₃N₅, and it features a complex structure that includes a fused pyrazolo and pyrimidine ring system. The presence of a dimethylphenyl group and a piperazinyl moiety enhances its biological activity by influencing its interaction with various biological targets.
Research indicates that compounds similar to this compound exhibit a range of biological activities:
- Kinase Inhibition : This compound has been shown to inhibit specific kinases, which are critical in various signaling pathways associated with cancer and other diseases. For instance, studies have identified its potential as a Src kinase inhibitor, which plays a role in cancer progression and metastasis .
- Anti-proliferative Activity : Compounds within this class have demonstrated anti-proliferative effects against various cancer cell lines. For example, derivatives have shown significant inhibition of cell growth in A549 and HCT-116 cancer cells .
- Neuroprotective Effects : Some studies suggest that similar compounds may also exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
Case Studies and Experimental Data
- Src Kinase Inhibition : A study evaluated the Src kinase inhibitory activities of several pyrazolo[3,4-d]pyrimidine derivatives. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, demonstrating effective inhibition .
- Anti-Cancer Properties : Recent research synthesized new derivatives that were assessed for their anti-proliferative activities against cancer cell lines. Compound 12b showed potent activity with IC50 values of 8.21 µM against A549 cells and 19.56 µM against HCT-116 cells .
- Structure-Activity Relationship (SAR) : The unique combination of substituents in this compound contributes to its enhanced bioactivity compared to similar compounds. This specific arrangement allows it to target multiple pathways effectively .
Comparative Analysis
The following table summarizes the structural features and biological activities of related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-b]pyridine | Lacks dimethyl substitution | Kinase inhibition |
| N-(2-methylphenyl)-6-(3-pyridinyl)-pyrazolo[3,4-d]pyrimidin-4-amines | Different aromatic substitution | Antitumor properties |
| 5-Amino-pyrazolo[3,4-d]pyrimidine derivatives | Varying substituents on the pyrazole ring | Broad-spectrum biological activity |
Scientific Research Applications
Structural Characteristics
The compound belongs to the class of pyrazolo[3,4-d]pyrimidines and features a distinctive arrangement of functional groups that enhance its biological activity. The molecular formula is , and it includes a pyrazolo ring fused with a pyrimidine structure, substituted with a dimethylphenyl group and a piperazinyl moiety. This unique combination allows for effective targeting of multiple biological pathways.
Biological Applications
- Antitumor Activity : Research has indicated that compounds structurally similar to N-(3,5-dimethylphenyl)-6-(4-methylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine exhibit significant antitumor properties. For instance, derivatives have shown efficacy against various cancer cell lines by inhibiting specific kinases involved in tumor growth and proliferation.
- Neuroprotective Effects : The compound has been studied for its potential neuroprotective effects, particularly in conditions such as Alzheimer's disease. Similar pyrazolo derivatives have demonstrated the ability to modulate neuroinflammatory responses and protect neuronal cells from apoptosis.
- Diabetes Management : Preliminary studies suggest that this compound may play a role in the management of diabetes through its influence on glucose metabolism and insulin signaling pathways. The structural features that enhance its bioactivity also contribute to favorable pharmacokinetic properties.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SN Ar)
This reaction facilitates the introduction of heterocyclic groups at position 6 of the pyrimidine ring.
*Optimized protocol increased yield from 38% to 82% by switching leaving groups (sulfoxide → chloride) and using Grignard reagents .
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the phenyl or pyrimidine rings.
Heck Coupling
| Substrate | Catalyst | Conditions | Application |
|---|---|---|---|
| Brominated pyrimidine intermediates | Pd(OAc)₂, PPh₃ | DMF, 110°C, 12h | Introduces aryl/alkenyl groups at C4 |
| Aryl boronic acids | PdCl₂(dppf), K₂CO₃ | Ethanol/H₂O, 80°C | Functionalizes the 1-phenyl substituent |
Example: Coupling with 4-bromophenylboronic acid under Suzuki conditions yielded para-substituted derivatives with >70% efficiency .
Reduction Reactions
Hydrogenation selectively reduces unsaturated bonds or nitro groups.
| Reaction Type | Reagents | Target | Outcome |
|---|---|---|---|
| Nitro group reduction | H₂ (1 atm), Pd/C, ethanol | Converts nitro to amine | Improved solubility in polar solvents |
| Alkene hydrogenation | H₂, PtO₂, acetic acid | Reduces double bonds in side chains | Stabilizes reactive intermediates |
Oxidation Reactions
Controlled oxidation modifies substituents for enhanced bioactivity.
| Oxidizing Agent | Conditions | Site of Action | Product |
|---|---|---|---|
| KMnO₄ | H₂O, 25°C | Methyl → carboxylic acid | Increased polarity for drug delivery |
| m-CPBA | CH₂Cl₂, 0°C → RT | Sulfur oxidation in analogs | Enhanced kinase inhibition |
Alkylation/Acylation
| Reaction | Reagents | Site Modified |
|---|---|---|
| N-Alkylation | MeI, NaH, THF, 0°C | Piperazine nitrogen |
| O-Mesylation | MsCl, Et₃N, CH₂Cl₂ | Hydroxyl groups for coupling |
Mesylation of hydroxyl intermediates enables subsequent nucleophilic displacements (e.g., phenol substitution) .
Degradation Pathways
Stability studies reveal susceptibility under specific conditions:
| Condition | Degradation Product | Mechanism |
|---|---|---|
| Acidic (HCl, 1M, 60°C) | Cleavage of piperazine moiety | Hydrolysis of amine bonds |
| UV light (254 nm) | Ring-opening of pyrazolo-pyrimidine core | Photolytic decomposition |
Comparative Reactivity Table
| Position | Reactivity | Preferred Reactions | Key Modifications |
|---|---|---|---|
| C4 (Pyrimidine) | High (electron-deficient) | SN Ar, Heck coupling | Piperazine/aryl group introduction |
| C6 (Pyrazole) | Moderate | Oxidation, alkylation | Methyl → polar functional groups |
| N1 (Pyrazole) | Low | Protection/deprotection | Trityl group for synthetic control |
Mechanistic Insights
-
Piperazine Introduction : The 4-methylpiperazine group at position 6 is installed via SN Ar, leveraging the electron-withdrawing pyrimidine ring to activate the chloro leaving group .
-
Coupling Selectivity : Palladium catalysts favor coupling at the pyrimidine’s C4 due to steric accessibility compared to the congested pyrazole ring .
-
Stability : The compound degrades rapidly under UV light, necessitating storage in amber vials for long-term stability.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Amino Group
The 4-amino position is critical for modulating activity. Comparisons include:
The 3,5-dimethylphenyl group in the target compound likely improves binding affinity to hydrophobic pockets compared to monosubstituted analogs .
Variations at Position 6
The 6-position substituent influences solubility and hydrogen bonding:
Molecular Weight and Physicochemical Properties
The target compound’s higher molecular weight (vs. CAS 946265-25-4) may enhance target engagement but could affect membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
